Product packaging for FGFR1/DDR2 inhibitor 1(Cat. No.:CAS No. 2308497-58-5)

FGFR1/DDR2 inhibitor 1

Cat. No.: B2647739
CAS No.: 2308497-58-5
M. Wt: 501.513
InChI Key: ZEOWTGPWHLSLOG-UHFFFAOYSA-N
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Description

Significance of Fibroblast Growth Factor Receptor 1 (FGFR1) in Pathophysiology

Fibroblast Growth Factor Receptor 1 (FGFR1) is a protein that plays a crucial role in a multitude of normal biological processes, including cell division, growth, maturation, blood vessel formation, and embryonic development. medlineplus.gov The FGFR1 protein spans the cell membrane, allowing it to receive signals from fibroblast growth factors (FGFs) on the outside of the cell and transmit them into the cell's interior. medlineplus.gov This signaling is vital for the proper development and function of various body parts, such as the brain and bones. medlineplus.gov

Dysregulation of FGFR1 signaling is implicated in a variety of diseases. For instance, genetic alterations in the FGFR1 gene can lead to several congenital conditions. Gain-of-function variants that abnormally increase FGFR1 signaling are associated with skeletal disorders like Pfeiffer syndrome and osteoglophonic dysplasia, characterized by premature fusion of skull bones and other bone abnormalities. medlineplus.gov

In the context of cancer, FGFR1 is recognized as a key player in the development and progression of several malignancies. frontiersin.orgsigmaaldrich.com Amplification of the FGFR1 gene is found in a significant percentage of squamous cell lung cancers, head and neck squamous cell carcinomas, and breast cancers. sigmaaldrich.comnih.gov This amplification leads to overactive FGFR1 signaling, which can drive tumor cell proliferation, survival, migration, and angiogenesis. aacrjournals.org Furthermore, FGFR1 signaling has been implicated in the pathophysiology of prostate cancer and malignant pleural mesothelioma. sigmaaldrich.com Recent research also highlights the role of FGFR1 signaling as a critical regulator of inflammation, connecting it to chronic inflammatory disorders. frontiersin.org In atherosclerosis, a chronic inflammatory disease, increased levels of FGFR1 have been observed in macrophages within atherosclerotic lesions. oup.com

Role of Discoidin Domain Receptor 2 (DDR2) in Cellular Processes and Disease

Discoidin Domain Receptor 2 (DDR2) is a unique receptor tyrosine kinase that is activated by collagen, a major component of the extracellular matrix. nih.gov This positions DDR2 as a sensor of the cellular microenvironment, regulating a wide array of cellular functions. nih.gov DDR2 is expressed in various cell types, including mesenchymal cells, and plays a role in processes such as cell migration, proliferation, and extracellular matrix remodeling. nih.govfrontiersin.org

The involvement of DDR2 in disease is multifaceted. In osteoarthritis, DDR2 expression is elevated in the cartilage of patients and correlates with the degree of cartilage damage. nih.gov Its activation by collagen contributes to the breakdown of cartilage by inducing the expression of matrix metalloproteinase-13 (MMP-13). nih.govmaayanlab.cloud

In the realm of cancer, DDR2 has been implicated in tumor progression and metastasis. nih.govfrontiersin.org It can promote the invasion of cancer cells and facilitate the interaction between tumor cells and the surrounding stroma, which supports metastatic growth. frontiersin.orgmaayanlab.cloud For example, collagen-mediated activation of DDR2 can enhance the stability of the Snail1 protein, a key driver of the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become more motile and invasive. nih.gov Gain-of-function mutations or overexpression of DDR2 have been identified in several cancers, including lung and breast cancer, where they contribute to oncogenic signaling. maayanlab.cloud

Rationale for Dual Inhibition of FGFR1 and DDR2 in Disease Research

The rationale for simultaneously inhibiting both FGFR1 and DDR2 stems from the understanding that complex diseases like cancer often rely on multiple, sometimes redundant, signaling pathways for their growth and survival. Targeting a single pathway can sometimes lead to the activation of compensatory pathways, resulting in therapeutic resistance.

Both FGFR1 and DDR2 are receptor tyrosine kinases that, when dysregulated, can drive key pathological processes such as cell proliferation, migration, and tissue remodeling. In some cancers, both pathways may be active and contribute to tumor progression. For instance, in certain lung cancers, alterations in both FGFR1 and DDR2 have been identified, although not always in the same tumors. nih.gov

The tumor microenvironment, which is rich in both growth factors (like FGFs) and extracellular matrix components (like collagen), provides the ligands that can activate FGFR1 and DDR2, respectively. medlineplus.govnih.gov By inhibiting both receptors, researchers can investigate the synergistic or independent effects of these two signaling axes. For example, in the context of cancer-associated fibroblasts (CAFs), which are known to remodel the extracellular matrix and secrete growth factors, dual inhibition could disrupt the supportive network that tumors rely on. frontiersin.org

Furthermore, some small molecule inhibitors designed to target one kinase have been found to have off-target effects on other kinases. oup.com The deliberate design of a dual inhibitor allows for a more controlled investigation of the combined blockade of two specific targets. This approach is being explored in preclinical studies to understand potential synergistic effects and to identify patient populations that might benefit from targeting both pathways. nih.govmdpi.com The dual inhibition strategy aims to achieve a more potent and durable response by cutting off multiple avenues of pathological signaling.

Overview of FGFR1/DDR2 Inhibitor 1 in Preclinical Research

This compound is a small molecule designed for research purposes to potently and orally inhibit both FGFR1 and DDR2. medchemexpress.com Its primary use is in preclinical studies to explore the therapeutic potential of dual pathway blockade in various disease models, particularly in cancer research. adooq.comtargetmol.com

The inhibitory activity of this compound has been quantified, showing its potency against its intended targets. The IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by half, have been reported as 31.1 nM for FGFR1 and 3.2 nM for DDR2. medchemexpress.comadooq.com The inhibitor has also been tested against the KG-1 cell line, which is used in cancer research, with a reported IC50 of 108.4 nM. adooq.com

The availability of such a tool allows researchers to dissect the intricate signaling networks within cells and to evaluate the consequences of inhibiting these two specific kinases in a controlled laboratory setting. Studies using this inhibitor can help to validate FGFR1 and DDR2 as therapeutic targets and provide a basis for the development of future clinical candidates.

Data Tables

Table 1: Inhibitory Activity of this compound

Target IC50 (nM)
FGFR1 31.1 adooq.com
DDR2 3.2 adooq.com
KG-1 Cell Line 108.4 adooq.com

This table displays the half-maximal inhibitory concentrations (IC50) of this compound against its primary kinase targets and a cancer cell line.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H22F3N5O B2647739 FGFR1/DDR2 inhibitor 1 CAS No. 2308497-58-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-(1-cyclopropylpyrazol-4-yl)-1H-indazol-6-yl]-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22F3N5O/c1-16-5-6-18(27(37)33-21-4-2-3-20(13-21)28(29,30)31)11-24(16)17-7-10-23-25(12-17)34-35-26(23)19-14-32-36(15-19)22-8-9-22/h2-7,10-15,22H,8-9H2,1H3,(H,33,37)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOWTGPWHLSLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC4=C(C=C3)C(=NN4)C5=CN(N=C5)C6CC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Mechanisms of Action of Fgfr1/ddr2 Inhibitor 1

Direct Kinase Inhibition Profile

The primary mechanism of FGFR1/DDR2 inhibitor 1 is the direct competitive inhibition of the ATP-binding site within the kinase domains of its target receptors. This action blocks the autophosphorylation of the receptors, preventing their activation and the subsequent recruitment and phosphorylation of downstream effector proteins.

This compound demonstrates potent inhibitory activity against FGFR1. medchemexpress.comglpbio.comdcchemicals.com Biochemical assays have determined its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The compound has an IC50 value of 31.1 nM for FGFR1. medchemexpress.comglpbio.comdcchemicals.com In cellular contexts, the inhibitor has also been shown to effectively block the phosphorylation of the related FGFR2 in a dose-dependent manner in SNU-16 cancer cells, further confirming its on-target activity against the FGFR family. medchemexpress.comglpbio.com

Inhibitory Activity of this compound Against FGFR1
TargetIC50 (nM)Reference
FGFR131.1 medchemexpress.comglpbio.comdcchemicals.com

The compound is a highly potent inhibitor of DDR2, a receptor tyrosine kinase activated by collagen. medchemexpress.comglpbio.com It exhibits a greater affinity for DDR2 compared to FGFR1, with a reported IC50 value of 3.2 nM. medchemexpress.comglpbio.comdcchemicals.com This potent inhibition prevents the autophosphorylation of DDR2 upon collagen binding. mdpi.com Research has demonstrated that this compound significantly inhibits DDR2 phosphorylation in a dose-dependent manner in H2286 cells, a DDR2-driven cancer cell line. medchemexpress.comglpbio.com

Inhibitory Activity of this compound Against DDR2
TargetIC50 (nM)Reference
DDR23.2 medchemexpress.comglpbio.comdcchemicals.com

Downstream Signaling Pathway Modulation

The activation of FGFR1 and DDR2 initiates a cascade of intracellular signaling events that are crucial for tumor growth and survival. By inhibiting these receptors, this compound effectively suppresses these critical downstream pathways.

The RAS-MAPK-ERK pathway is a central signaling cascade that regulates cell proliferation and is a well-established downstream effector of FGFR signaling. revvity.com Upon activation, FGFRs recruit adaptor proteins like FRS2, which in turn activates the RAS-MAPK-ERK cascade. nih.govmdpi.com This leads to the phosphorylation and activation of ERK1/2, which then translocates to the nucleus to regulate transcription factors involved in cell growth. nih.gov By inhibiting FGFR1, this compound blocks the initial trigger for this pathway, leading to a reduction in ERK phosphorylation and activity. mdpi.comresearchgate.net The central role of this pathway in mediating the effects of FGFR is highlighted by findings that reactivation of RAS-MAPK signaling can lead to acquired resistance against FGFR inhibitors. nih.gov

The PI3K-AKT-mTOR pathway is another critical signaling axis that governs cell survival, growth, and metabolism, and it is frequently activated downstream of receptor tyrosine kinases, including FGFRs. revvity.comnih.gov FGFR activation can lead to the recruitment and activation of Phosphoinositide 3-kinase (PI3K), which then phosphorylates and activates AKT. revvity.comoncoscience.us Activated AKT subsequently modulates a variety of cellular processes and can activate the mTOR complex, a key regulator of protein synthesis and cell growth. nih.govresearchgate.net Through its inhibition of FGFR1, this compound is expected to attenuate the activation of the PI3K-AKT-mTOR signaling cascade, thereby promoting apoptosis and inhibiting proliferation in FGFR-dependent cells. mdpi.comoncoscience.us

Influence on PLCγ Signaling

The Fibroblast Growth Factor Receptor (FGFR) signaling cascade is a critical pathway that influences a variety of cellular processes. A key component of this cascade is Phospholipase C gamma (PLCγ). mdpi.comnih.gov Upon activation by FGF ligands, FGFRs dimerize and undergo autophosphorylation, creating docking sites for downstream signaling proteins, including PLCγ. nih.govrevvity.com The recruitment and subsequent phosphorylation of PLCγ1 activate its enzymatic function, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). revvity.com These molecules further propagate the signal, with DAG activating protein kinase C (PKC) and IP3 triggering the release of calcium from intracellular stores. revvity.com

As an inhibitor of FGFR1, this compound is understood to function by blocking the initial autophosphorylation of the receptor. This prevention of receptor activation subsequently inhibits the recruitment and phosphorylation of downstream effectors. Therefore, the inhibitor effectively curtails the activation of the PLCγ signaling pathway, interrupting the entire downstream cascade that originates from it. mdpi.comresearchgate.net

Modulation of Cell Proliferation, Migration, Adhesion, and Matrix Remodeling Signaling

This compound exerts significant influence over several fundamental cellular behaviors by targeting pathways that govern cell proliferation, movement, and interaction with the extracellular matrix (ECM).

Cell Proliferation: The compound has demonstrated potent anti-proliferative activity against a range of cancer cell lines that are driven by FGFR or DDR2 signaling. medchemexpress.comglpbio.com By inhibiting these receptors, the inhibitor halts the signaling cascades, such as the RAS-MAPK pathway, that promote cell cycle progression and division. nih.gov Research has quantified this effect, showing significant inhibition of proliferation in various cell lines. medchemexpress.comglpbio.com

Cell LinePrimary DriverIC₅₀ (nM)Reference
NCI-H716FGFR-driven31.8 medchemexpress.comglpbio.com
SNU-16FGFR-driven93.4 medchemexpress.comglpbio.com
KG-1FGFR-driven108.4 medchemexpress.comglpbio.com
UMUC14FGFR-driven306.6 medchemexpress.comglpbio.com
NCI-H2286DDR2-driven93.0 medchemexpress.comglpbio.com

Migration, Adhesion, and Matrix Remodeling: The Discoidin Domain Receptors, DDR1 and DDR2, are unique receptor tyrosine kinases that are activated by collagen. nih.gov They are key regulators of the interplay between cells and the extracellular matrix, playing critical roles in cell adhesion, migration, and the remodeling of the matrix itself. nih.govembopress.org DDR2, in particular, is essential for the spreading and migration of mesenchymal cells like fibroblasts and is involved in the mechanical attachment of cells to 3D collagen matrices. nih.gov Dysregulation of DDR signaling is linked to processes that control tumor cell invasion and metastasis, partly through the regulation of matrix metalloproteinases (MMPs). nih.govembopress.org

By inhibiting DDR2, this compound is expected to disrupt these critical functions. Inhibition would interfere with collagen-induced signaling that mediates cell adhesion and migration. Furthermore, as DDRs are involved in both the production and degradation of collagen, targeting these receptors can suppress the remodeling of the tumor microenvironment that facilitates cancer progression. nih.govembopress.orgembopress.org

Effects on Protein Phosphorylation Events

The primary mechanism through which kinase inhibitors like this compound function is by preventing the phosphorylation of their target proteins and downstream substrates. Phosphorylation is a key step in the activation of receptor tyrosine kinases.

This compound has been shown to directly and effectively inhibit the autophosphorylation of both FGFR2 and DDR2 in a dose-dependent manner. medchemexpress.comglpbio.com In cellular assays, the compound, also identified as compound 11k in the research literature, demonstrated significant inhibition of FGFR2 phosphorylation in SNU-16 cells and DDR2 phosphorylation in NCI-H2286 cells. medchemexpress.comglpbio.com This direct biochemical evidence confirms the compound's on-target activity and its ability to shut down the signaling output from these two key receptors.

Target ProteinCell LineEffectReference
FGFR2 PhosphorylationSNU-16Significant dose-dependent inhibition (at 25-200 μM) medchemexpress.comglpbio.com
DDR2 PhosphorylationNCI-H2286Significant dose-dependent inhibition (at 60-250 μM) medchemexpress.comglpbio.com

Preclinical Efficacy and Anti Tumor Activity of Fgfr1/ddr2 Inhibitor 1

In Vitro Anti-Proliferative and Apoptotic Effects

The in vitro efficacy of FGFR1/DDR2 inhibitor 1 was evaluated across various cancer cell lines driven by either FGFR or DDR2 signaling pathways. The compound demonstrated potent anti-proliferative effects by inhibiting key cellular mechanisms responsible for tumor growth. While the primary mechanism observed is the inhibition of proliferation, it is established that targeting the FGF/FGFR system can induce apoptosis (programmed cell death) in cancer cells dependent on this pathway. nih.govmdpi.com For instance, studies on other FGFR inhibitors have shown that blocking this pathway leads to apoptosis in FGF-dependent human squamous cell carcinoma NCI-H1581 cells. nih.gov

This compound has been shown to significantly inhibit the proliferation of cancer cell lines that are dependent on FGFR signaling. medchemexpress.com The compound's potency, measured by the half-maximal inhibitory concentration (IC50), varies across different cell lines, indicating a selective activity against these FGFR-driven cancers. medchemexpress.comglpbio.com Specifically, it showed potent activity against the gastric cancer cell line SNU-16 and the colorectal cancer cell line NCI-H716. medchemexpress.com Its efficacy was also demonstrated in the leukemia cell line KG-1 and the bladder cancer cell line UMUC14. medchemexpress.comglpbio.com

Table 1: Anti-Proliferative Activity in FGFR-Driven Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
NCI-H716Colorectal Cancer31.8
SNU-16Gastric Cancer93.4
KG-1Leukemia108.4
UMUC14Bladder Cancer306.6

Data sourced from MedChemExpress and GlpBio. medchemexpress.comglpbio.com

In addition to its effects on FGFR-driven cancers, the inhibitor demonstrates substantial activity against cancer cell lines characterized by DDR2 dependency. medchemexpress.com In the NCI-H2286 non-small cell lung cancer cell line, which is driven by DDR2, this compound showed potent anti-proliferative activity with an IC50 value of 93.0 nM. medchemexpress.comglpbio.com

The inhibitory effects of this compound on its targets are dose-dependent. medchemexpress.comglpbio.com In cellular models, the compound was observed to significantly inhibit the phosphorylation of FGFR2 in SNU-16 cells in a dose-dependent manner when applied at concentrations ranging from 25 to 200 μM. medchemexpress.comglpbio.com Similarly, it demonstrated significant dose-dependent inhibition of DDR2 phosphorylation in NCI-H2286 cells at concentrations between 60 and 250 μM. medchemexpress.comglpbio.com This direct inhibition of receptor phosphorylation confirms that the compound engages its targets and disrupts their downstream signaling pathways in a concentration-dependent fashion.

In Vivo Anti-Tumor Efficacy in Xenograft Models

The anti-tumor activity of this compound was further confirmed in in vivo studies using xenograft models, where human tumor cells are implanted into immunodeficient mice.

In nude mice bearing NCI-H1581 lung cancer tumors, oral administration of this compound resulted in profound anti-tumor efficacy. medchemexpress.comglpbio.com The treatment suppressed tumor growth in a dose-dependent manner. medchemexpress.com A tumor growth inhibition (TGI) rate of 59.7% was observed at one dose, while a higher dose resulted in a TGI of 98.1%. medchemexpress.com

The inhibitor also showed significant efficacy in xenograft models using NCI-H2286 lung cancer cells. medchemexpress.com In SCID mice with established NCI-H2286 tumors, treatment with this compound suppressed tumor growth, achieving a tumor growth inhibition rate of 82.8%. medchemexpress.comglpbio.com

Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models

Tumor ModelTumor Growth Inhibition (TGI)
NCI-H158159.7% and 98.1% (Dose-dependent)
NCI-H228682.8%

Data sourced from MedChemExpress and GlpBio. medchemexpress.comglpbio.com

Evaluation of Tumor Growth Inhibition Rates

Preclinical studies have demonstrated the potent anti-tumor activity of this compound in various cancer models. The compound has shown significant efficacy in suppressing tumor growth in xenograft models, indicating its potential as a therapeutic agent.

In a study involving SCID mice bearing NCI-H1581 tumors, this compound exhibited profound anti-tumor efficacy. glpbio.commedchemexpress.com The administration of the inhibitor resulted in a dose-dependent suppression of tumor growth. medchemexpress.com At a dose of 10 mg/kg, the tumor growth inhibition (TGI) rate was 59.7%, and at a higher dose of 20 mg/kg, the TGI rate increased to an impressive 98.1%. medchemexpress.com

Furthermore, in a separate xenograft model using NCI-H2286 tumor cells, this compound also demonstrated substantial anti-tumor activity. glpbio.commedchemexpress.com In this model, the inhibitor was able to suppress tumor growth with a TGI rate of 82.8% at a dose of 10 mg/kg. glpbio.commedchemexpress.com These findings underscore the significant in vivo efficacy of this compound in preclinical cancer models.

The table below summarizes the tumor growth inhibition rates observed in these preclinical studies:

Tumor ModelDose (mg/kg)Tumor Growth Inhibition (TGI) Rate
NCI-H15811059.7%
NCI-H15812098.1%
NCI-H22861082.8%

Therapeutic Potential and Disease Contexts for Fgfr1/ddr2 Inhibitor 1

Oncological Applications

The primary therapeutic focus for FGFR1/DDR2 inhibitor 1 is in the field of oncology, where dysregulation of FGFR and DDR signaling pathways are established drivers of various malignancies. Preclinical studies have demonstrated its antitumor activity across a range of cancer cell lines and in vivo models. medchemexpress.comglpbio.com

Research has specifically highlighted the potential of this compound in the context of lung cancer. The compound has demonstrated substantial activity against the NCI-H2286 lung squamous cell carcinoma cell line, which is driven by DDR2, showing an IC50 of 93.0 nM. medchemexpress.comglpbio.com Furthermore, in vivo studies have substantiated this potential. In a tumor model using NCI-H2286 cells, treatment with this compound resulted in a tumor growth inhibition rate of 82.8%. medchemexpress.comglpbio.com The inhibitor also showed profound anti-tumor efficacy in an NCI-H1581 non-small cell lung cancer tumor model. medchemexpress.comglpbio.com

The rationale for targeting FGFR1 and DDR2 in lung cancer is well-established. FGFR1 amplification is a known oncogenic driver in a significant subset of lung squamous cell carcinomas, occurring in approximately 20% of cases. ecancer.org This genetic alteration leads to the overexpression and constitutive activation of the FGFR1 receptor, promoting cancer cell proliferation and survival. ecancer.org Similarly, somatic mutations in the DDR2 kinase gene have been identified as another key therapeutic target in lung SCC. mdpi.com These "gain-of-function" mutations can render cancer cells dependent on DDR2 signaling for survival. mdpi.com The dual-inhibitory nature of this compound allows it to address two of the critical, albeit often mutually exclusive, genomic drivers in lung SCC, providing a targeted therapeutic strategy. medchemexpress.comglpbio.com

The therapeutic potential of this compound extends to gastric cancer. The compound has been shown to significantly inhibit the proliferation of the FGFR-driven gastric cancer cell line SNU-16, with a reported IC50 value of 93.4 nM. medchemexpress.comglpbio.com In addition to its effect on proliferation, the inhibitor also demonstrates a dose-dependent inhibition of FGFR2 phosphorylation in SNU-16 cells, confirming its on-target activity in this cancer type. medchemexpress.comglpbio.com

In breast cancer, particularly in estrogen receptor-positive (ER+) tumors, FGFR1 amplification is found in about 15% of cases and is associated with a poorer prognosis. nih.gov Aberrant FGFR signaling has been identified as a mechanism of resistance to standard endocrine therapies and newer combination treatments, making FGFR1 a critical therapeutic target. ecancer.orgdcchemicals.com Additionally, the DDR2 receptor has been implicated in promoting breast cancer metastasis. nih.gov While both FGFR1 and DDR2 are recognized as important targets in breast cancer progression and therapy resistance, specific research data on the efficacy of this compound in breast cancer models was not available in the reviewed literature.

This compound has demonstrated a broad spectrum of activity in preclinical models of various other cancers. For several malignancies, while specific data for this particular inhibitor is not yet available, the roles of FGFR1 and DDR2 as therapeutic targets are well-documented, suggesting a strong rationale for its potential application.

Colorectal Cancer : The compound is effective against the FGFR-driven colorectal cancer cell line NCI-H716, with an IC50 of 31.8 nM. medchemexpress.comglpbio.com The relevance of this target is further underscored by the use of other multi-kinase inhibitors like Regorafenib, which also targets FGFR1 and DDR2 and is used in the treatment of metastatic colorectal cancer. drugbank.com

Bladder Cancer : In bladder cancer, this compound was shown to inhibit the proliferation of the UMUC14 cell line with an IC50 of 306.6 nM. medchemexpress.comglpbio.com

Acute Myeloid Leukemia (AML) : The inhibitor has shown activity against the FGFR-driven AML cell line KG-1, with an IC50 of 108.4 nM. medchemexpress.comglpbio.com

Ovarian Cancer : Dysregulation of FGFR activity is reported in ovarian cancer, with amplifications in FGFR1 and FGFR2 being associated with chemotherapy sensitivity. mdpi.com High expression of DDR2 has also been shown to predict a poor prognosis. mdpi.com General FGFR inhibitors have demonstrated antitumor effects in ovarian cancer models, suggesting that FGFR1 is a viable target. mdpi.com

Prostate Cancer : Aberrant FGFR1 signaling has been implicated in the progression of prostate cancer to more advanced, castrate-resistant states. nih.govbiorxiv.org DDR2 overexpression has also been reported in prostate cancer. nih.gov

Cholangiocarcinoma : In intrahepatic cholangiocarcinoma, fusions and rearrangements of the FGFR2 gene are key oncogenic drivers, and several FGFR inhibitors have shown significant clinical activity, leading to regulatory approvals. mdpi.comnih.govonclive.com This highlights the potential for FGFR-targeted therapies in this disease.

Head and Neck Cancer : Genomic alterations in the FGF/FGFR pathway, particularly FGFR1 amplification, are frequently found in head and neck squamous cell carcinoma (HNSCC). nih.gov DDR2 is also overexpressed in this cancer type, making dual inhibition a rational therapeutic strategy. nih.govnih.gov

Melanoma : Both FGFR and DDR receptors are considered potential therapeutic targets in melanoma. nih.govfrontiersin.org Inhibition of FGFR has shown antitumor effects, and DDR1/DDR2 levels have been observed to increase during melanoma progression. nih.govembopress.org

Cervical Carcinoma : FGFR signaling is implicated in the progression of cervical cancer. kingston.ac.uknih.gov Studies have shown that blocking this pathway can inhibit cell proliferation and migration in cervical cancer cell lines, supporting the investigation of FGFR inhibitors. mdpi.comnih.gov

The table below summarizes the in vitro antiproliferative activity of this compound across various cancer cell lines.

Cell LineCancer TypeDriving AlterationIC50 (nM)
NCI-H716Colorectal CancerFGFR-driven31.8
SNU-16Gastric CancerFGFR-driven93.4
NCI-H2286Lung Squamous Cell CarcinomaDDR2-driven93.0
KG-1Acute Myeloid LeukemiaFGFR-driven108.4
UMUC14Bladder CancerFGFR-driven306.6

Data sourced from MedchemExpress and GlpBio. medchemexpress.comglpbio.com

Lung Squamous Cell Carcinoma (SCC) and Non-Small Cell Lung Cancer (NSCLC)

Potential in Non-Oncological Pathologies

While the dysregulation of DDR signaling pathways has been linked to non-malignant conditions such as inflammation, tissue fibrosis, and neurodegenerative disorders, the research and development of this compound have been exclusively focused on its applications in oncology. nih.gov Based on currently available scientific literature, there is no information regarding the investigation or therapeutic potential of this specific compound in non-oncological diseases.

In-depth Analysis of this compound Reveals a Gap in Current Rheumatoid Arthritis Research

Despite the growing interest in novel therapeutic targets for rheumatoid arthritis (RA), a comprehensive review of the scientific literature reveals a notable absence of research on the specific compound designated as "this compound." While the inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2) individually has shown theoretical promise in the context of RA, this dual-target inhibitor remains unexplored in preclinical or clinical studies related to the disease.

Fibroblast-like synoviocytes (FLSs) are key players in the pathogenesis of RA, contributing to joint inflammation and destruction. Both FGFR1 and DDR2 are expressed on these cells and are implicated in pathways that drive their aggressive phenotype. This has led to the hypothesis that simultaneously targeting both receptors could offer a synergistic therapeutic effect.

However, extensive searches of scientific databases and clinical trial registries have yielded no specific data on "this compound." The available information is limited to listings by chemical suppliers, which confirm its existence as a research compound but provide no details on its biological effects, particularly in the context of RA or its impact on FLSs.

One study of significant relevance highlighted the role of DDR2 in RA FLSs, demonstrating that its inhibition can reduce inflammation and joint destruction in a mouse model of arthritis. This finding underscores the potential of targeting DDR2 in RA. Nevertheless, without studies on the dual inhibition of both FGFR1 and DDR2 by the specific compound , any discussion of its therapeutic potential in RA remains speculative.

The absence of published research on "this compound" prevents a detailed analysis of its effects on FLSs, including its mechanism of action, and the creation of data tables summarizing research findings as requested. The scientific community has not yet published data that would allow for a thorough and informative article on this specific compound's role in rheumatoid arthritis.

Mechanisms of Resistance to Fgfr1/ddr2 Inhibition and Bypass Pathways

Target-Dependent Resistance Mechanisms

Target-dependent resistance arises from genetic changes in the kinase domain of the target receptor, which can interfere with inhibitor binding or enhance the kinase's enzymatic activity. These alterations often occur under the selective pressure of therapy.

Secondary mutations within the FGFR1 kinase domain are a well-documented mechanism of acquired resistance to FGFR inhibitors. nih.gov "Gatekeeper" mutations are particularly common, occurring at residues that control the access of inhibitors to the ATP-binding pocket. oaepublish.com

The V561M mutation is a frequently cited gatekeeper mutation in FGFR1. oaepublish.comnih.gov This mutation involves the substitution of valine with methionine at position 561. Structurally, the bulkier methionine side chain can cause steric hindrance, preventing the optimal binding of certain FGFR inhibitors. oaepublish.com Studies have shown that the V561M mutation can increase FGFR1 auto-phosphorylation, leading to hyper-activation of the receptor. nih.gov Interestingly, the impact of this mutation can vary depending on the specific inhibitor. For example, the V561 mutation was found to decrease the binding affinity for lucitanib (B1684532) by 500-fold while having a much smaller effect on the affinity for AZD4547. oaepublish.com Resistance to AZD4547 conferred by the V561M mutation is thought to be mediated by an increase in the phosphorylation of STAT3. oaepublish.comnih.gov

Another significant mutation is N546K , which involves the substitution of asparagine with lysine (B10760008) at position 546. This mutation has been shown to confer resistance by increasing the receptor's affinity for ATP. nih.govd-nb.info Since many FGFR inhibitors are ATP-competitive, an increased binding affinity for the natural substrate (ATP) can reduce the inhibitor's efficacy. nih.govmdpi.com

FGFR1 MutationLocationMechanism of ResistanceEffect on Inhibitor BindingReferences
V561MKinase Domain (Gatekeeper residue)Increases FGFR1 auto-phosphorylation; Steric hindranceVariable; significantly decreases affinity for some inhibitors (e.g., lucitanib) while modestly affecting others (e.g., AZD4547) oaepublish.comnih.govnih.govnih.gov
N546KKinase DomainIncreases affinity for ATP, leading to competitive inhibition of ATP-competitive drugsReduces efficacy of ATP-competitive inhibitors nih.govd-nb.info

Mutations in the DDR2 kinase are potential therapeutic targets in cancers such as non-small cell lung cancer (NSCLC). nih.gov While DDR2 is targeted by several multi-kinase inhibitors like dasatinib (B193332), resistance can also emerge through secondary mutations. nih.gov

The I638F mutation, located in the kinase domain of DDR2, has been shown to confer transforming abilities in cellular models. nih.gov This suggests that mutations within the kinase domain can lead to constitutive activation of the receptor, potentially overriding the inhibitory effects of targeted drugs. While specific studies on I638F-mediated resistance to a dedicated "FGFR1/DDR2 inhibitor 1" are not detailed in the provided context, the principle remains that mutations altering kinase conformation or activity can reduce inhibitor sensitivity. nih.gov Research has shown that cancer cells with the I638F mutation are sensitive to the DDR2 inhibitor dasatinib. nih.gov

DDR2 MutationLocationReported EffectRelevance to ResistanceReferences
I638FKinase DomainConfers transforming abilities to cellsMay contribute to resistance by promoting constitutive kinase activation, though sensitivity to some inhibitors like dasatinib is noted. nih.gov

Most small molecule kinase inhibitors function by competing with ATP for binding within the kinase domain. nih.govmdpi.com Consequently, any alteration that increases the kinase's affinity for ATP can lead to resistance. The FGFR1 N546K mutation is a prime example of this mechanism, as it directly enhances ATP binding, thereby diminishing the potency of competitive inhibitors. nih.govd-nb.info

Furthermore, gatekeeper mutations like V561M in FGFR1, while primarily causing steric clashes, can also indirectly affect the dynamics of the ATP-binding pocket. oaepublish.com These structural changes can shift the conformational equilibrium of the kinase to favor a state that binds ATP more readily or the inhibitor less effectively, thus contributing to a resistant phenotype. oaepublish.com The development of non-ATP competitive inhibitors is one strategy being explored to circumvent this common resistance mechanism. nih.gov

Signaling Pathway-Mediated Resistance

Cancer cells can develop resistance by activating alternative signaling pathways that bypass their dependency on the inhibited target. This allows the cells to maintain critical functions like proliferation and survival despite effective inhibition of the primary oncogenic driver.

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. nih.govmdpi.com Its upregulation is a classic mechanism of resistance to FGFR inhibitors. d-nb.info Activation of this pathway can occur through various genetic events, rendering cells less dependent on FGFR1 signaling.

A common mechanism for PI3K/AKT pathway activation is the loss or inactivation of the tumor suppressor gene PTEN (Phosphatase and Tensin Homolog). nih.gov PTEN normally functions as a negative regulator of the PI3K pathway. nih.govnih.gov Studies have demonstrated that mutational inactivation or deletion of PTEN results in increased PI3K/AKT activity and confers resistance to FGFR inhibitors. nih.govnih.gov In preclinical models, reintroducing a functional PTEN gene into resistant cells with PTEN mutations was able to resensitize them to FGFR inhibitors. nih.govnih.gov

Another mechanism involves acquiring activating mutations in key pathway components, such as AKT1 . The emergence of an AKT1 mutation has been identified as a mediator of resistance to FGFR inhibitors by promoting PI3K/AKT/mTOR signaling. nih.gov This hyperactivation of downstream signaling allows the cancer cells to survive and proliferate independently of the signals from FGFR1. nih.govdovepress.com

Genetic AlterationEffect on PathwayMechanism of ResistanceReferences
PTEN Deletion/InactivationLoss of negative regulation of PI3KConstitutive activation of PI3K/AKT signaling, bypassing the need for FGFR1-mediated activation nih.govnih.govnih.govresearchgate.net
AKT1 MutationActivating mutation in a key downstream kinaseHyperactivation of AKT and its downstream effectors, promoting cell survival and proliferation nih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway, is another critical signaling route for cell proliferation and survival that can be hijacked to mediate resistance. nih.gov Reactivation of the MAPK pathway is a central mechanism of resistance to anti-FGFR therapy. nih.govnovartis.com

Even with effective FGFR inhibition, cancer cells can restore MAPK signaling through various "bypass tracks." This can involve the amplification or mutation of other receptor tyrosine kinases (RTKs) that also signal through the MAPK pathway. nih.gov For instance, acquired mutations in genes such as KRAS or BRAF can lead to constitutive activation of the MAPK cascade downstream of the inhibited FGFR1. nih.govnih.gov A genome-wide functional screen identified that genes from the MAPK pathway, including HRAS and BRAF V600E, were highly effective in inducing resistance to FGFR inhibitors. nih.gov This indicates that the MAPK pathway can serve as a redundant system, allowing cancer cells to circumvent the blockade of FGFR signaling. nih.govresearchgate.net

MechanismDescriptionExamplesReferences
Reactivation of MAPK SignalingBypassing FGFR inhibition by activating downstream components of the MAPK pathway.Acquired mutations in KRAS or BRAF (V600E); Overexpression of HRAS. nih.govnih.gov
RTK BypassUpregulation or activation of other receptor tyrosine kinases that signal through the MAPK pathway.Activation of MET, NTRKs, AXL, EGFR. nih.gov

Crosstalk with Other Receptor Tyrosine Kinases (e.g., EGFR, SRC)

One of the primary mechanisms of resistance to FGFR1/DDR2 inhibition is the activation of alternative signaling pathways through crosstalk with other receptor tyrosine kinases (RTKs). This allows cancer cells to circumvent the blockade of FGFR1 and DDR2, maintaining downstream signaling required for proliferation and survival.

Epidermal Growth Factor Receptor (EGFR): Activation of EGFR signaling has been identified as a mechanism of both intrinsic and acquired resistance to FGFR inhibitors. oaepublish.com In some cancer cell lines with FGFR3 alterations, intrinsic resistance is mediated by a dependency on EGFR signaling, which can even repress the expression of FGFR3. oaepublish.com Upon treatment with an FGFR inhibitor, the negative feedback on EGFR can be released, leading to its upregulation and partial compensation for the loss of FGFR signaling. oaepublish.com Studies have demonstrated that the activation of EGFR can limit the sensitivity to FGFR inhibitors in bladder cancer. nih.gov Co-targeting both FGFR and EGFR has been shown to enhance the anti-proliferative effects in cell lines dependent on FGFR2 and FGFR3. oaepublish.com This reciprocal relationship highlights the intricate signaling network within cancer cells, where inhibiting one pathway can lead to the compensatory activation of another.

SRC Proto-Oncogene, Non-Receptor Tyrosine Kinase (SRC): The non-receptor tyrosine kinase SRC is another key player in resistance to FGFR inhibition. Activation of chimeric FGFR1 kinases can lead to the activation of SRC. nih.gov Preclinical studies have shown that expression of activating FGFR3 mutations and fusions results in elevated constitutive SRC activation. biorxiv.org This co-option of the SRC pathway serves as a mechanism of intrinsic resistance to selective FGFR inhibitors like infigratinib. biorxiv.org Targeting the SRC pathway with inhibitors such as dasatinib has been shown to synergistically sensitize multiple urothelial carcinoma cell lines with endogenous FGFR3 alterations to infigratinib. biorxiv.org This suggests that a dual-blockade strategy, targeting both FGFR and SRC, could be an effective approach to overcome this form of resistance. biorxiv.org

The table below summarizes key findings related to RTK crosstalk in FGFR inhibitor resistance.

Interacting RTKCancer ModelResistance MechanismTherapeutic Strategy
EGFR Bladder Cancer, FGFR3-dependent cell linesUpregulation of EGFR signaling upon FGFR inhibition, compensating for loss of FGFR signaling. oaepublish.comnih.govCombination therapy with FGFR and EGFR inhibitors. oaepublish.com
SRC Urothelial Carcinoma, FGFR1-driven leukemiasConstitutive activation of SRC pathway in cells with activating FGFR3 alterations. nih.govbiorxiv.orgCombination therapy with FGFR and SRC inhibitors (e.g., dasatinib). biorxiv.org

Role of FGF Ligand Levels in Sensitivity Modulation

The sensitivity of cancer cells to FGFR1/DDR2 inhibitors is not only dependent on the receptor status but is also significantly influenced by the levels of fibroblast growth factor (FGF) ligands in the tumor microenvironment.

Elevated levels of FGF ligands can lead to the overstimulation of FGFR signaling pathways, which can contribute to resistance against targeted inhibitors. This ligand-dependent activation can sometimes bypass the need for the oncogenic alterations that the inhibitor is designed to target. For instance, in non-small cell lung cancer (NSCLC) cells, upregulation of FGF3, FGF4, and FGF19 has been shown to confer resistance to the EGFR inhibitor gefitinib, illustrating the power of ligand-mediated signaling.

To counteract this, strategies have been developed to sequester FGF ligands, preventing them from binding to and activating their receptors. These "ligand traps" can effectively block the activation of signaling cascades triggered by FGF proteins. Clinical trials are currently investigating the efficacy of FGF ligand traps in combination with other therapies for treating various cancers, including lung cancer.

Other Resistance Modalities (e.g., Lysosome-mediated TKI sequestration, Gene Fusion)

Beyond the activation of bypass signaling pathways, other cellular mechanisms can also contribute to resistance against this compound. These include the sequestration of the inhibitor within cellular compartments and the emergence of genetic alterations like gene fusions.

Lysosome-mediated TKI Sequestration: One notable mechanism of resistance is the sequestration of tyrosine kinase inhibitors (TKIs) within lysosomes. nih.govuni.lu Many TKIs, including FGFR inhibitors, are lipophilic weak bases. mdpi.com This chemical property allows them to freely diffuse across cellular membranes, including the lysosomal membrane. researchgate.net Inside the acidic environment of the lysosome, these drugs become protonated and trapped, as they cannot easily cross back into the cytoplasm. nih.gov This "ion-trapping" mechanism effectively reduces the intracellular concentration of the drug available to bind to its target kinase, leading to reduced efficacy and drug resistance. nih.govuni.lu

Studies have shown that this lysosomal accumulation is a defense mechanism employed by cancer cells. mdpi.com Furthermore, this process can be enhanced by the transcription factor EB (TFEB), which promotes lysosomal biogenesis. researchgate.net Strategies to overcome this form of resistance include the use of agents that can neutralize the acidic pH of lysosomes, thereby preventing the trapping of the TKI. mdpi.com

Gene Fusion: Gene fusions involving the FGFR genes are another critical mechanism of resistance. nih.gov These chromosomal rearrangements can produce chimeric proteins where the FGFR kinase domain is fused to a partner protein, leading to constitutive, ligand-independent activation of the kinase. nih.gov Such fusions can act as primary oncogenic drivers or as acquired resistance mechanisms to other targeted therapies.

For example, FGFR fusions have been identified as a rare but clinically significant acquired resistance mechanism in patients with EGFR-mutant non-small cell lung cancer (aNSCLC) after treatment with EGFR TKIs. mdpi.com The emergence of an FGFR3-TACC3 fusion, for instance, can reactivate downstream signaling pathways, rendering the tumor resistant to the initial therapy. mdpi.com In such cases, the addition of an FGFR inhibitor to the treatment regimen has shown clinical benefit. mdpi.com The table below provides examples of FGFR fusions and their implications.

Fusion GeneCancer TypeImplication
FGFR3-TACC3aNSCLC, Urothelial CarcinomaAcquired resistance to EGFR TKIs. oaepublish.commdpi.com
FGFR2-ACSL5Gastric CancerAcquired resistance to FGFR inhibitors. nih.gov
BCR-FGFR1Myeloid/Lymphoid NeoplasmsPrimary oncogenic driver. nih.gov

These diverse mechanisms of resistance underscore the complexity of cancer biology and the need for multifaceted therapeutic approaches to effectively manage tumors driven by FGFR1 and DDR2 alterations.

Strategies to Overcome Resistance and Enhance Efficacy of Fgfr1/ddr2 Inhibitor 1

Rational Combination Therapies

Combining FGFR1/DDR2 inhibitor 1 with other targeted agents can create a multi-pronged attack on cancer cells, preventing or overcoming resistance by blocking escape pathways.

Co-targeting FGFR1/DDR2 with PI3K/AKT/mTOR Pathway Inhibitors

A frequent mechanism of resistance to FGFR inhibitors involves the activation of the PI3K/AKT/mTOR signaling cascade. nih.govresearchgate.net The FGF/FGFR signaling axis is known to activate this pathway, and tumors with alterations in both pathways may be particularly dependent on this signaling for growth and survival. researchgate.netmdpi.com In preclinical models, including those for non-small cell lung cancer (NSCLC) and endometrial cancer, the combination of an FGFR inhibitor with a PI3K/AKT/mTOR inhibitor has demonstrated synergistic effects. nih.govresearchgate.net

In FGFR1-overexpressing EGFR-TKI-resistant NSCLC cells, for instance, dual inhibition of FGFR and the Akt pathway resulted in superior and synergistic growth inhibition compared to targeting either pathway alone. nih.govnih.gov This combination effectively blocked downstream signaling, leading to increased apoptosis. nih.gov Studies in murine models of FGFR1-driven leukemias have shown that resistance can arise from mutations that activate the PI3K/AKT signaling axis. nih.gov

Table 1: Preclinical Data on FGFR and PI3K/AKT/mTOR Pathway Co-inhibition

Cancer TypeFGFR InhibitorPI3K/AKT/mTOR InhibitorObserved EffectReference
FGFR1-overexpressing, EGFR-TKI-resistant NSCLCPD173074 (FGFRi)GSK2141795 (Akti)Synergistic growth inhibition and induction of apoptosis. nih.gov
FGFR2-mutant Endometrial CancerBGJ398GDC-0941 (pan-PI3K inhibitor)Strong synergy, increased cell death, and tumor regressions in vivo. researchgate.net
FGFR2-mutant Endometrial CancerBGJ398BYL719 (p110α-selective inhibitor)Demonstrated strong synergy in inhibiting cell viability. researchgate.net

Synergy with SRC Family Kinase Inhibitors

The SRC family of non-receptor tyrosine kinases plays a crucial role in signaling pathways that control cell proliferation, survival, and migration. Research has shown that SRC can be a downstream target of FGFR1 and that its activation is associated with FGFR1 fusion kinases. researchgate.net Furthermore, DDR2 and SRC have been identified as binding partners, with SRC activity being linked to DDR2 activation. nih.gov This crosstalk provides a strong rationale for the dual inhibition of FGFR1/DDR2 and SRC.

In preclinical studies, the combination of selective FGFR inhibitors with the SRC inhibitor dasatinib (B193332) has been shown to overcome intrinsic drug resistance in cancer cells with FGFR3 alterations. biorxiv.orgresearchgate.net Dasatinib, a multi-targeted kinase inhibitor, is known to potently inhibit both DDR2 and SRC. nih.gov The dual blockade of these pathways leads to enhanced suppression of cancer cell lines, suggesting that a combination strategy could be highly effective. nih.govbiorxiv.org

Table 2: Rationale for Combining FGFR1/DDR2 and SRC Inhibition

TargetInteraction with SRCTherapeutic ImplicationReference
FGFR1SRC is a known downstream target of FGFR1 signaling.Dual inhibition may prevent resistance mediated by SRC activation. researchgate.net
DDR2DDR2 and SRC are binding partners; SRC activity is linked to DDR2 activation.Co-targeting leads to enhanced suppression of DDR2-mutated cancer cells. nih.gov
FGFR3Activating FGFR3 mutations lead to constitutive SRC activation and resistance to FGFR inhibitors.Combining an FGFR inhibitor with dasatinib (SRC inhibitor) synergistically sensitizes resistant cells. biorxiv.org

Combinations with EGFR Inhibitors

Crosstalk between the FGFR and Epidermal Growth Factor Receptor (EGFR) signaling pathways is another mechanism implicated in therapeutic resistance. Activation of the FGFR pathway has been linked to resistance against EGFR tyrosine kinase inhibitors (TKIs). nih.gov Conversely, EGFR activation can serve as an escape mechanism in cancers with FGFR3 mutations, conferring resistance to FGFR inhibitors. biorxiv.org

This mutual crosstalk suggests that dual inhibition of both pathways could lead to synergistic antitumor effects. nih.gov In preclinical models of FGFR2-amplified gastric cancer, the combination of the FGFR inhibitor AZD4547 with the EGFR-targeted antibody cetuximab resulted in a synergistic effect and striking tumor growth inhibition in xenograft models. nih.govnih.gov Similarly, in TPR–FGFR1-expressing cells, the EGFR pathway was identified as another mechanism for activating the downstream AKT pathway, suggesting that co-treatment with both FGFR and EGFR inhibitors could be beneficial. researchgate.net

Development of Next-Generation Inhibitors

To combat resistance, particularly that arising from mutations in the kinase domain of the target protein, efforts are underway to develop more advanced inhibitors with different mechanisms of action.

Covalent Inhibitors

A common mechanism of acquired resistance to kinase inhibitors is the emergence of "gatekeeper" mutations in the ATP-binding pocket of the kinase, which sterically hinder drug binding. nih.govresearchgate.netoaepublish.com Covalent inhibitors are designed to form an irreversible bond with a specific amino acid residue, often a cysteine, near the ATP-binding site. nih.govacs.org This irreversible binding can provide enhanced potency, prolonged target inhibition, and the ability to overcome resistance mutations. acs.orgyoutube.com

Structure-based drug design has led to the development of next-generation covalent FGFR inhibitors, such as FIIN-2 and FIIN-3, which can potently inhibit the proliferation of cells dependent on gatekeeper mutants of FGFR1 and FGFR2. nih.govnih.gov These inhibitors carry a reactive acrylamide (B121943) group that forms a covalent bond, rendering them effective against tumors that have become resistant to first-generation, reversible inhibitors. nih.govnih.govnih.gov One such inhibitor, futibatinib (B611163) (TAS-120), is a highly selective, irreversible pan-FGFR inhibitor that has shown potency against various FGFR kinase domain mutants. frontiersin.org

Table 3: Examples of Covalent FGFR Inhibitors

InhibitorMechanismKey FeatureReference
FIIN-2Irreversibly binds to a cysteine residue in the P-loop of FGFR.Effective against gatekeeper mutations (e.g., V561M in FGFR1) that confer resistance to first-generation inhibitors. nih.govnih.gov
FIIN-3Irreversibly binds to FGFR; also has the unique ability to covalently inhibit EGFR by targeting a different cysteine.Overcomes gatekeeper mutation resistance in FGFR and demonstrates dual FGFR/EGFR covalent inhibition. nih.govnih.gov
Futibatinib (TAS-120)Irreversibly and selectively binds to the P-loop of FGFR1-4.Potent against wild-type FGFRs and various FGFR2 kinase domain mutants. frontiersin.org

Dual/Multi-target Kinase Inhibitors (Beyond FGFR1/DDR2)

Another strategy to preemptively combat resistance is the development of single molecules that inhibit multiple critical oncogenic kinases simultaneously. Several multi-targeted kinase inhibitors that have activity against FGFR and DDR2 also inhibit other key cancer-related kinases like VEGFR, PDGFR, and c-Kit. frontiersin.orgnih.gov This broad spectrum of activity can prevent the activation of bypass signaling pathways, a common resistance mechanism.

For example, dasatinib potently targets DDR2 and SRC, in addition to other kinases. nih.gov Other compounds, such as lucitanib (B1684532) and derazantinib, inhibit a range of kinases including FGFRs, VEGFRs, and PDGFRs. frontiersin.org The rationale behind this approach is that by hitting multiple targets, the cancer cell has fewer available escape routes, potentially leading to a more durable response. The development of novel compounds with carefully selected target profiles continues to be an active area of research. nih.govresearchgate.net

Modulating the Tumor Microenvironment

The tumor microenvironment (TME) plays a critical role in cancer progression, metastasis, and response to therapy. scispace.com It consists of various components, including the extracellular matrix (ECM), cancer-associated fibroblasts (CAFs), and immune cells. nih.govnih.govresearchgate.net Both FGFR1 and DDR2 signaling are deeply involved in the cross-talk between tumor cells and the TME. Therefore, inhibiting these receptors can disrupt this supportive environment and enhance therapeutic efficacy.

Inhibition of DDR2, a major collagen receptor, directly impacts the interaction between tumor cells and the ECM. The ECM, particularly collagen, can promote matrix-mediated drug resistance (MMDR). embopress.org Targeting DDR1 and DDR2 has been shown to overcome this resistance. For example, in BRAF-mutated melanoma, the ECM confers tolerance to BRAF/MEK inhibitors; however, pharmacological targeting of DDR1/2 can overcome this protective effect. embopress.org The DDR2 inhibitor WRG-28 has been shown to inhibit tumor invasion and migration, as well as the tumor-supporting functions of stromal cells. pnas.orgnih.gov By disrupting the tumor-stromal interactions, DDR2 inhibition represents a promising anti-metastatic strategy. pnas.orgscispace.com DDR2 inhibitors can also modulate the TME by reducing the expression of matrix metalloproteinases (MMPs), which are crucial for ECM degradation and tumor invasion. patsnap.com

FGFR inhibitors can also exert anti-tumor effects indirectly by modulating the TME. nih.govresearchgate.net They can block paracrine signaling between cancer cells and stromal cells like CAFs. nih.govresearchgate.net Furthermore, some multi-kinase inhibitors that target FGFRs also inhibit other receptors crucial for the TME, such as Colony-Stimulating Factor 1 Receptor (CSF1R) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govnih.gov Inhibiting CSF1R can target tumor-associated macrophages (M2-TAMs) and myeloid-derived suppressor cells (MDSCs), which contribute to an immunosuppressive TME. nih.govresearchgate.net Combination therapy using FGFR inhibitors and immune checkpoint inhibitors is a promising strategy. For instance, in bladder cancer models, FGFR inhibition with erdafitinib (B607360) was found to abrogate the expansion of T regulatory cells (Tregs) induced by anti-PD-1 therapy, leading to enhanced therapeutic efficacy. researchgate.net

The table below details the effects of FGFR1 and DDR2 inhibition on key components of the tumor microenvironment.

TME ComponentEffect of FGFR1 InhibitionEffect of DDR2 InhibitionTherapeutic Implication
Extracellular Matrix (ECM) Indirectly affects ECM by modulating stromal cell activity.Disrupts collagen-tumor cell interaction, counteracts drug-induced collagen remodeling. embopress.orgpatsnap.comOvercoming matrix-mediated drug resistance (MMDR). embopress.org
Cancer-Associated Fibroblasts (CAFs) Blocks paracrine signaling between tumor cells and CAFs. nih.govresearchgate.netInhibits tumor-supporting roles of CAFs. pnas.orgReduced tumor invasion and migration. pnas.orgnih.gov
Immune Cells (Tregs, TAMs, MDSCs) Can abrogate immunosuppression by targeting Tregs; dual inhibition with CSF1R targets TAMs and MDSCs. nih.govresearchgate.netDDR2 is implicated in immunotherapy resistance. gaintherapeutics.comEnhancing efficacy of immune checkpoint inhibitors. nih.govresearchgate.net
Angiogenesis Multi-kinase inhibitors targeting FGFR also inhibit VEGFR, reducing angiogenesis. nih.govN/AAnti-angiogenic effects. nih.gov

Identification of Predictive and Prognostic Biomarkers for Fgfr1/ddr2 Inhibition

Genomic Alterations (e.g., FGFR1 amplification, DDR2 mutations, PTEN status)

Genomic alterations are fundamental drivers of oncogenesis and serve as primary biomarkers for targeted inhibitors. For agents targeting FGFR1 and DDR2, specific changes in the cancer cell's DNA are strong indicators of potential therapeutic success.

FGFR1 Amplification: An increase in the copy number of the FGFR1 gene, known as amplification, is a well-documented predictive biomarker for sensitivity to FGFR inhibitors. nih.govmdpi.com This amplification leads to the overexpression of the FGFR1 protein, causing the cancer cells to become dependent on FGFR1 signaling for their growth and survival. mdpi.complos.org Studies have demonstrated that non-small cell lung carcinoma (NSCLC) cell lines with focal FGFR1 amplification are particularly sensitive to growth inhibition by FGFR-targeted drugs. plos.org Specifically, FGFR1/DDR2 inhibitor 1 has demonstrated significant anti-tumor efficacy in the NCI-H1581 tumor model, a cell line characterized by FGFR1 amplification. medchemexpress.comglpbio.com

However, the presence of an FGFR1 alteration does not guarantee a response to therapy. nih.gov Research has shown that only a subset of cell lines with FGFR1 amplification are sensitive to FGFR inhibitors, suggesting that other genetic factors can influence the response. nih.gov For instance, in squamous cell lung cancer (SQCLC), where FGFR1 amplification is detected in approximately 13–22% of patients, FGFR inhibitors have shown only modest response rates, indicating the need for more refined biomarker strategies beyond amplification alone. amegroups.org

DDR2 Mutations: Mutations in the DDR2 kinase gene have been identified as another key therapeutic target, particularly in squamous cell lung cancer. aacrjournals.orgsemanticscholar.org These gain-of-function mutations can drive cancer cell proliferation, and their presence is associated with sensitivity to DDR2 inhibition. nih.govresearchgate.net Preclinical studies have shown that lung cancer cell lines harboring DDR2 mutations are selectively killed by treatment with multi-targeted kinase inhibitors or by specific knockdown of the DDR2 protein. semanticscholar.orgnih.gov this compound has shown substantial activity against the NCI-H2286 cancer cell line, which is driven by DDR2. medchemexpress.comglpbio.com

Table 1: Genomic Alterations as Predictive Biomarkers for FGFR1/DDR2 Inhibition
Genomic AlterationAssociated Cancer Type(s)Effect on Inhibitor SensitivitySupporting Evidence
FGFR1 AmplificationSquamous Cell Lung Cancer, Breast Cancer, Bladder CancerPredicts sensitivity to FGFR inhibitionCell lines with FGFR1 amplification show sensitivity to FGFR inhibitors. plos.orgresearchgate.net this compound is effective in an FGFR1-amplified tumor model. medchemexpress.comglpbio.com
DDR2 MutationsSquamous Cell Lung CancerPredicts sensitivity to DDR2 inhibitionCell lines with DDR2 mutations are sensitive to dasatinib (B193332) and DDR2 knockdown. semanticscholar.orgnih.gov this compound is active against a DDR2-driven cell line. medchemexpress.comglpbio.com
PTEN Inactivation/LossLeukemia/Lymphoma (in context of FGFR1 activation)Associated with acquired resistance to FGFR inhibitionMutational inactivation of PTEN leads to increased PI3K/AKT activity, bypassing FGFR1 blockade. nih.gov

PTEN Status: The status of the tumor suppressor gene PTEN is a critical factor in determining resistance to FGFR inhibitors. Mutational inactivation or loss of PTEN has been identified as a mechanism of acquired resistance in cancers driven by FGFR1. nih.gov PTEN functions to negatively regulate the PI3K/AKT signaling pathway, which is a key downstream effector of FGFR signaling. When PTEN is inactivated, the PI3K/AKT pathway becomes constitutively active, allowing cancer cells to survive and proliferate even when FGFR1 is blocked by an inhibitor. nih.gov Studies have demonstrated that re-introducing functional PTEN into resistant cells can restore their sensitivity to FGFR inhibitors, highlighting the importance of PTEN status as a prognostic biomarker. nih.gov

Expression Levels of Key Signaling Proteins

Beyond genomic alterations, the expression levels of key proteins within the FGFR and DDR2 signaling cascades can provide valuable predictive and prognostic information.

The therapeutic efficacy of this compound is linked to its ability to block the phosphorylation of its target receptors and downstream signaling molecules. medchemexpress.comglpbio.com Therefore, measuring the activation state of these proteins can serve as a pharmacodynamic biomarker. In preclinical models, inhibition of FGFR has been shown to suppress the phosphorylation of downstream molecules such as FRS2 and ERK. nih.govnih.gov this compound specifically demonstrates dose-dependent inhibition of FGFR2 phosphorylation in SNU16 cells and DDR2 phosphorylation in H2286 cells. medchemexpress.comglpbio.com

While FGFR1 gene amplification is a predictive biomarker, there is not always a direct correlation between the gene copy number and the level of FGFR1 protein expression. amegroups.orgresearcher.life Some studies suggest that high FGFR1 protein expression, as measured by immunohistochemistry (IHC), may be a better predictor of response than gene amplification alone. researcher.life In one study, high FGFR1 protein expression correlated with longer progression-free survival in a cohort of patients with FGFR1-amplified tumors treated with an FGFR inhibitor, whereas amplification status itself was not associated with response. researcher.life This indicates that assessing the protein level, which is the direct target of the drug, could be a more precise method for patient selection.

Table 2: Protein Expression as Predictive and Pharmacodynamic Biomarkers
Protein BiomarkerMethod of DetectionClinical SignificanceSupporting Evidence
High FGFR1 Protein ExpressionImmunohistochemistry (IHC)May correlate with longer progression-free survival in patients treated with FGFR inhibitors. researcher.lifeDiscrepancies exist between FGFR1 gene amplification and protein expression. amegroups.org Protein levels may be a more direct indicator of target presence.
Inhibition of p-FGFR, p-DDR2, p-FRS2, p-ERKImmunoblotting, IHCServes as a pharmacodynamic biomarker to confirm target engagement and pathway inhibition.This compound inhibits phosphorylation of FGFR2 and DDR2. medchemexpress.comglpbio.com FGFR inhibition broadly leads to decreased phosphorylation of downstream effectors like FRS2 and ERK. nih.govnih.gov

Circulating Biomarkers

The analysis of circulating biomarkers, such as circulating tumor DNA (ctDNA), offers a minimally invasive method for detecting predictive genomic alterations and monitoring therapeutic response. ctDNA consists of small fragments of DNA released from tumor cells into the bloodstream.

Using next-generation sequencing (NGS) on ctDNA allows for the detection of FGFR gene amplifications, mutations, and fusions from a simple blood sample. nih.gov This approach can be particularly valuable for identifying patients who may be eligible for treatment with an FGFR1/DDR2 inhibitor when a tissue biopsy is not feasible or available. A retrospective analysis of ctDNA from patients with gastroesophageal cancer demonstrated the feasibility of identifying FGFR2 amplification, highlighting the potential of this platform for biomarker discovery and patient stratification. nih.gov While specific studies on ctDNA for this compound are not yet detailed, the principle of using this technology to detect the key genomic alterations described in section 7.1 is a promising area for clinical application. This "liquid biopsy" approach could be used to identify FGFR1 amplification or DDR2 mutations, guiding treatment decisions without the need for repeated invasive tumor biopsies.

Future Directions and Unaddressed Research Gaps in Fgfr1/ddr2 Inhibitor 1 Studies

Elucidation of Comprehensive Selectivity Profiles and Off-Target Effects

A crucial unaddressed aspect of FGFR1/DDR2 inhibitor 1 is the full scope of its kinase selectivity. While it is known to be a potent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2), with IC50 values of 31.1 nM and 3.2 nM, respectively, a comprehensive profile against a broad panel of human kinases is not yet publicly detailed. medchemexpress.comglpbio.comdcchemicals.com The high degree of structural homology within the ATP-binding pockets of kinases means that even seemingly selective inhibitors can have unintended off-target effects. nih.gov

Many multi-kinase inhibitors that target FGFRs also interact with other kinases, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which can lead to various side effects. nih.govanncaserep.com For instance, inhibition of kinases involved in maintaining gastrointestinal mucosal integrity or cardiac function can lead to complications. nih.gov Therefore, a key future direction is to perform extensive kinome scanning to map the complete selectivity profile of this compound. This will help in anticipating and managing potential off-target effects and distinguishing its activity from other non-selective TKIs like ponatinib (B1185) and dovitinib. nih.govanncaserep.com Understanding these interactions is vital for predicting its safety profile and for designing rational combination therapies that could mitigate off-target toxicities.

In-depth Characterization of Therapeutic Specificity

Current research demonstrates that this compound is effective against cancer cell lines driven by FGFR and DDR2 alterations. medchemexpress.comglpbio.com Specifically, it has shown potent anti-proliferative activity in various cancer cell lines, as detailed in the table below.

Cell LineCancer TypeDriving AlterationIC50 (nM)
NCI-H716ColorectalFGFR-driven31.8
SNU-16GastricFGFR2 Amplification93.4
KG-1LeukemiaFGFR-driven108.4
UMUC14BladderFGFR-driven306.6
NCI-H2286LungDDR2-driven93.0
Data sourced from MedchemExpress and GlpBio. medchemexpress.comglpbio.com

While these findings are promising, a significant research gap exists in identifying the full spectrum of genomic contexts that confer sensitivity. Future studies must move beyond broad classifications like "FGFR-driven" to pinpoint specific gene amplifications, fusions, or mutations that predict a robust response. nih.gov For example, it is known that FGFR aberrations are present in approximately 7.1% of cancers, with amplifications being the most common alteration. nih.govanncaserep.com However, amplifications alone can be poor predictors of response. nih.gov In-depth studies are needed to correlate the specific type of FGFR1 or DDR2 alteration with the degree of sensitivity to the inhibitor in diverse tumor types, including the lung squamous cell carcinoma for which it was initially optimized. glpbio.commdpi.com

Understanding Intra-tumoral Heterogeneity and its Impact on Response

Intra-tumoral heterogeneity, the existence of distinct subpopulations of cancer cells within a single tumor, is a major obstacle for targeted therapies. nih.govmdpi.com This diversity can stem from genetic and epigenetic variations, leading to differences in drug response among cell subsets. nih.gov A small number of pre-existing resistant clones can survive initial treatment and eventually proliferate, leading to therapeutic failure. mdpi.com

For this compound, there is a critical need to understand how heterogeneity in FGFR1 and DDR2 expression and mutation status within a tumor affects its efficacy. Research has shown that tumors with high heterogeneity are associated with aggressive disease and poor clinical outcomes. mdpi.com Future investigations should employ advanced techniques like single-cell sequencing and spatial transcriptomics on preclinical models treated with the inhibitor. These analyses would reveal how the cellular composition of tumors evolves under the pressure of the drug, identify subpopulations that may be intrinsically resistant, and clarify the mechanisms by which they evade treatment. Such insights are essential for developing strategies to overcome resistance driven by tumor heterogeneity. nih.gov

Investigating Adaptive Resistance Mechanisms in Diverse Disease Models

Acquired resistance is an almost universal challenge in targeted cancer therapy. nih.govkingston.ac.uk Cancer cells can adapt to the presence of an inhibitor through various mechanisms. For FGFR inhibitors, several resistance pathways have been identified, which provides a roadmap for investigating resistance to this compound.

Known Mechanisms of Resistance to FGFR Inhibitors

Mechanism Category Specific Example Pathway Involved
Gatekeeper Mutations FGFR1 V561M Modifies drug binding pocket, increases autophosphorylation. nih.govnih.gov
Bypass Signaling Activation PI3K/AKT/mTOR pathway activation (e.g., via PTEN loss). nih.govnih.gov Provides alternative survival signals.
Bypass Signaling Activation STAT3 activation. Mediates resistance to inhibitors like AZD4547. nih.gov
Epithelial-Mesenchymal Transition (EMT) Upregulation of vimentin, downregulation of E-cadherin. Confers a more migratory and resistant phenotype. nih.gov

This table summarizes general resistance mechanisms and highlights the need for specific investigation for this compound.

A crucial future direction is to establish cell lines and animal models with acquired resistance specifically to this compound. nih.gov This would involve long-term exposure of sensitive cancer models to the drug to select for resistant populations. Subsequent genomic, transcriptomic, and proteomic analyses of these resistant models will be necessary to determine whether resistance emerges through known mechanisms, such as FGFR1 gatekeeper mutations, or through novel pathways related to either the FGFR1 or DDR2 target. nih.govnih.gov Furthermore, given the role of DDRs in mediating resistance through the tumor microenvironment, investigating matrix-mediated adaptation is also a critical, unaddressed area. embopress.org

Exploration of Novel Disease Applications

The therapeutic potential of inhibiting FGFR1 and DDR2 may extend beyond oncology. Dysregulation of DDRs has been implicated in a variety of human disorders, including fibrosis, atherosclerosis, and inflammatory conditions. nih.govmdpi.com For example, DDRs are known to be upregulated in neurodegenerative conditions like Alzheimer's and Parkinson's diseases. nih.gov Similarly, the FGFR signaling pathway plays a vital role in numerous biological processes, including development and metabolism, and its dysregulation is not limited to cancer. anncaserep.com

A significant unaddressed research opportunity lies in exploring the efficacy of this compound in non-cancerous disease models where these pathways are implicated. Preclinical studies in models of organ fibrosis (e.g., liver or lung fibrosis), inflammatory arthritis, or neurodegenerative diseases could uncover novel therapeutic applications for this compound. Such exploration could reposition this inhibitor as a treatment for a broader range of debilitating conditions, greatly expanding its potential clinical utility.

Q & A

Q. What are the primary targets and selectivity profile of FGFR1/DDR2 inhibitor 1, and how are these determined experimentally?

this compound selectively inhibits FGFR1 (IC50: 31.1 nM) and DDR2 (IC50: 3.2 nM) through competitive binding assays and kinase activity profiling. Selectivity is validated using panels of recombinant kinases (e.g., FGFR2-4, VEGFR, PDGFR) to exclude off-target effects. Phosphorylation inhibition is confirmed via Western blotting for DDR2 (Y513) and FGFR1 autophosphorylation .

Q. What in vitro assays are recommended to evaluate the antitumor efficacy of this compound?

Standard assays include:

  • Cell viability assays (e.g., MTT or CellTiter-Glo) in FGFR1/DDR2-driven cancer lines (e.g., gastric or melanoma models).
  • Colony formation assays to assess long-term proliferation inhibition.
  • Migration/invasion assays (e.g., Boyden chamber) to study metastatic suppression.
  • Kinase activity assays using recombinant proteins to quantify target engagement .

Q. How does the oral bioavailability of this compound impact experimental design in preclinical models?

Oral administration in xenograft models requires pharmacokinetic (PK) profiling to determine optimal dosing schedules. Key parameters include plasma half-life, maximum concentration (Cmax), and area under the curve (AUC). Efficacy is assessed via tumor volume measurement and immunohistochemistry for phosphorylated FGFR1/DDR2 .

Q. What controls are essential when studying this compound in 2D vs. 3D cell culture systems?

  • For 2D cultures : Include untreated cells, vehicle controls (e.g., DMSO), and positive controls (e.g., PD166866 for FGFR1 inhibition).
  • For 3D spheroids : Monitor matrix composition (e.g., collagen I for DDR2 activation) and hypoxia markers (e.g., HIF-1α) to mimic tumor microenvironment (TME) interactions .

Q. How can researchers validate target specificity in vivo?

Use genetically engineered models (e.g., FGFR1-knockout xenografts) or pharmacodynamic markers (e.g., reduced phospho-FGFR1/DDR2 levels in tumor lysates via Western blot). Cross-validate with pan-FGFR inhibitors (e.g., SU5402) to confirm mechanism .

Advanced Research Questions

Q. How can contradictory data on this compound efficacy across cell lines be systematically analyzed?

  • Perform genomic profiling (e.g., RNA-seq) to identify resistance markers (e.g., EMT-related genes or compensatory pathways like MET/VEGFR).
  • Use synergy analysis (e.g., CalcuSyn software) to evaluate combination therapies with autophagy inhibitors (e.g., chloroquine) or chemotherapies .

Q. What experimental strategies address resistance mechanisms to this compound in gastric cancer?

  • Establish resistant subclones via chronic exposure to the inhibitor and profile mutations using CRISPR-Cas9 screens.
  • Monitor autophagy markers (e.g., LC3-II accumulation) and validate using TAK1/AMPK pathway inhibitors .

Q. How do tumor-stroma interactions in the TME influence this compound efficacy?

  • Co-culture cancer cells with primary fibroblasts or immune cells (e.g., macrophages) in 3D matrices.
  • Measure cytokine secretion (e.g., IL-6, TGF-β) and collagen remodeling to assess stromal contribution to resistance .

Q. What in vivo models best recapitulate the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound?

  • Use patient-derived xenografts (PDX) with confirmed FGFR1/DDR2 alterations.
  • Perform serial biopsies to correlate tumor drug concentrations with pathway inhibition (e.g., pERK/pAKT downregulation) .

Q. How can computational modeling optimize dosing regimens for this compound?

  • Apply physiologically based pharmacokinetic (PBPK) models incorporating hepatic clearance and tissue distribution data.
  • Use quantitative systems pharmacology (QSP) to simulate tumor growth inhibition under varying dose schedules .

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